molecular formula C4H2ClNO3 B566238 2-Chlorooxazole-4-carboxylic acid CAS No. 706789-07-3

2-Chlorooxazole-4-carboxylic acid

Cat. No.: B566238
CAS No.: 706789-07-3
M. Wt: 147.514
InChI Key: AFZJELJKFJSQGN-UHFFFAOYSA-N
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Description

2-Chlorooxazole-4-carboxylic acid is an organic compound with the molecular formula C4H2ClNO3. It is a colorless solid that is soluble in water and polar organic solvents. This compound is an important intermediate in organic synthesis and has various applications in the pharmaceutical, agricultural, and food industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorooxazole-4-carboxylic acid typically involves the halogenation of oxazole derivatives. One common method is the reaction of oxazole with thionyl chloride (SOCl2) to introduce the chlorine atom at the 2-position of the oxazole ring. This reaction is usually carried out under reflux conditions in an inert atmosphere .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorooxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding acid chlorides or reduced to alcohols.

    Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form substituted oxazoles.

Common Reagents and Conditions:

    Thionyl Chloride (SOCl2): Used for halogenation reactions.

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

Major Products Formed:

    Substituted Oxazoles: Formed through coupling reactions.

    Acid Chlorides: Formed through oxidation of the carboxylic acid group.

Scientific Research Applications

2-Chlorooxazole-4-carboxylic acid has several scientific research applications:

    Synthesis of Substituted Oxazoles: It serves as a versatile intermediate in the synthesis of variously substituted oxazoles, which are important in medicinal chemistry.

    Antibacterial and Antifungal Activities: Certain derivatives of this compound exhibit antibacterial activity against organisms like Staphylococcus aureus and Escherichia coli, as well as antifungal activities.

    Isoxazole and Oxazole Derivatives Synthesis: It is used in the synthesis of isoxazole-4-carboxylic acid derivatives through domino isoxazole-isoxazole isomerization.

Mechanism of Action

The mechanism of action of 2-Chlorooxazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its derivatives may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

  • 2-Chloro-1,3-oxazole-4-carboxylic acid
  • 4-Oxazolecarboxylic acid, 2-chloro-
  • 2-Chloro-1,3-oxazole-4-carboxylic acid

Comparison: 2-Chlorooxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

2-chloro-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO3/c5-4-6-2(1-9-4)3(7)8/h1H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZJELJKFJSQGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657745
Record name 2-Chloro-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

706789-07-3
Record name 2-Chloro-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1,3-oxazole-4-carboxylic acid
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